molecular formula C45H78N2O3 B12554182 N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide CAS No. 144298-94-2

N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide

Cat. No.: B12554182
CAS No.: 144298-94-2
M. Wt: 695.1 g/mol
InChI Key: MMWZTYGAXSHANQ-UHFFFAOYSA-N
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Description

N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide is a chemical compound known for its unique structure and properties. It belongs to the class of isoindole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide typically involves the reaction of isoindole derivatives with long-chain alkyl amines. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce primary amines .

Scientific Research Applications

N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N,2-Dioctadecyl-1,3-dioxoisoindole-4-carboxamide
  • 1H-Isoindole-4-carboxamide, 2,3-dihydro-N,2-dioctadecyl-1,3-dioxo

Uniqueness

N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long alkyl chains contribute to its hydrophobic nature, making it suitable for applications in lipid-based systems and materials .

Properties

CAS No.

144298-94-2

Molecular Formula

C45H78N2O3

Molecular Weight

695.1 g/mol

IUPAC Name

N,2-dioctadecyl-1,3-dioxoisoindole-4-carboxamide

InChI

InChI=1S/C45H78N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-43(48)40-36-35-37-41-42(40)45(50)47(44(41)49)39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-37H,3-34,38-39H2,1-2H3,(H,46,48)

InChI Key

MMWZTYGAXSHANQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=CC2=C1C(=O)N(C2=O)CCCCCCCCCCCCCCCCCC

Origin of Product

United States

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